7-bromo-4-chloro-1H-indazol-3-amine
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Overview
Description
7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in the treatment of HIV-1 infections . The structure of this compound consists of a fused indazole ring system with bromine and chlorine substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine typically involves a two-step process starting from inexpensive 2,6-dichlorobenzonitrile . The first step is a regioselective bromination, followed by heterocycle formation with hydrazine. This method yields the desired product with an overall isolated yield of 38-45% . The reaction conditions are optimized to avoid the need for column chromatography purification, making the process more economical and scalable for industrial production .
Industrial Production Methods
For large-scale production, the synthetic route described above is employed due to its cost-effectiveness and efficiency. The process has been successfully demonstrated on hundred-gram scales, ensuring that it can be scaled up for industrial applications without significant modifications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydrazine and other nucleophiles under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although specific conditions depend on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydrazine leads to the formation of 3-aminoindazole derivatives .
Scientific Research Applications
7-Bromo-4-chloro-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-bromo-4-chloro-1H-indazol-3-amine is primarily related to its role as an intermediate in the synthesis of Lenacapavir. Lenacapavir functions as a capsid inhibitor, disrupting the assembly and disassembly of the HIV-1 capsid, thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV-1 capsid protein, which is essential for the virus’s life cycle .
Comparison with Similar Compounds
Similar Compounds
3-Aminoindazole: Another heterocyclic compound with similar biological activity.
Linifanib: A potent tyrosine kinase receptor inhibitor used to suppress tumor growth.
Glycogen Synthase 3β Inhibitors: Compounds with potential for the treatment of Alzheimer’s disease.
Uniqueness
7-Bromo-4-chloro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of Lenacapavir further highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
7-bromo-4-chloro-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRJSKDZJKCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=NN2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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